Enantioselective Pharmacokinetics: 1.2-Fold Higher Systemic Exposure for (S)-Enantiomer
In a study of healthy male volunteers administered a single 20 mg oral dose of racemic lercanidipine, the (S)-enantiomer exhibited significantly higher systemic exposure compared to the (R)-enantiomer. The median Cmax for (S)-lercanidipine was 2.071 ng/mL compared to 1.681 ng/mL for the (R)-enantiomer, a 1.23-fold difference (p < 0.05) [1]. Similarly, the median AUC(0-24) was 12.352 ng·h/mL for the (S)-enantiomer versus 10.063 ng·h/mL for the (R)-enantiomer, representing a 1.21-fold higher value (p < 0.05) [1]. This enantioselective pharmacokinetic profile demonstrates that the (S)- and (R)-enantiomers are not interchangeable.
| Evidence Dimension | Maximum Plasma Concentration (Cmax) and Area Under the Curve (AUC(0-24)) |
|---|---|
| Target Compound Data | Cmax: 2.071 ng/mL; AUC(0-24): 12.352 ng·h/mL |
| Comparator Or Baseline | (R)-Lercanidipine: Cmax: 1.681 ng/mL; AUC(0-24): 10.063 ng·h/mL |
| Quantified Difference | Cmax: 1.23-fold higher for (S); AUC(0-24): 1.21-fold higher for (S) |
| Conditions | Healthy male volunteers (n=6); single 20 mg oral dose of racemic lercanidipine; plasma samples collected 0-24 h post-dose; analysis by chiral LC-MS-MS. |
Why This Matters
This quantifies the need for an enantiomer-specific internal standard for accurate bioanalysis; using a racemic IS would introduce systematic error.
- [1] Jabor VA, et al. Enantioselective pharmacokinetics of lercanidipine in healthy volunteers. J Chromatogr B Analyt Technol Biomed Life Sci. 2004;813(1-2):343-6. doi: 10.1016/j.jchromb.2004.09.038. View Source
